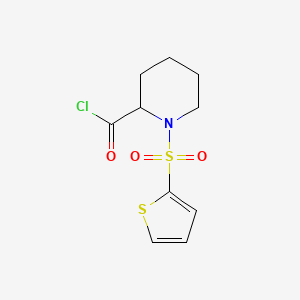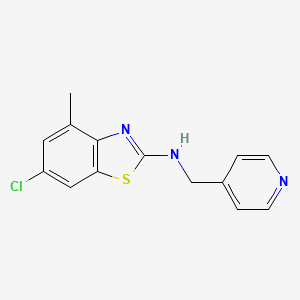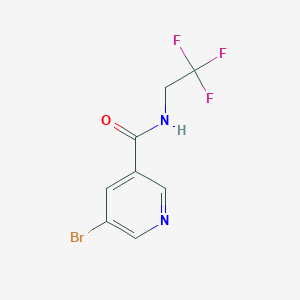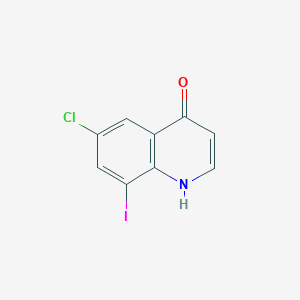
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride
Descripción general
Descripción
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride, commonly referred to as MPAP, is a synthetic compound that has recently been gaining attention in the scientific research community. MPAP is a small molecule that has been found to have a variety of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
MPAP has been found to have a variety of scientific research applications, including its use in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. MPAP has also been used in the study of the regulation of gene expression and the modulation of signal transduction pathways. In addition, MPAP has been used to study the effects of oxidative stress, inflammation, and cell death.
Mecanismo De Acción
The mechanism of action of MPAP is not completely understood, but it is believed to act as an inhibitor of a variety of enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects
MPAP has been found to have a variety of biochemical and physiological effects. In laboratory experiments, MPAP has been found to inhibit the activity of several enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. Furthermore, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPAP in laboratory experiments has several advantages. MPAP is a small molecule, which makes it easy to handle and store. In addition, MPAP is relatively inexpensive and has a short half-life, which makes it suitable for use in short-term experiments. However, there are also some limitations to the use of MPAP in laboratory experiments. MPAP has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, MPAP has a low bioavailability, which can limit its effectiveness in some experiments.
Direcciones Futuras
The potential future directions for MPAP include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis methods of MPAP could lead to the development of more efficient and cost-effective methods of synthesis. Furthermore, research into the pharmacokinetics and pharmacodynamics of MPAP could lead to the development of more effective and safe therapeutic agents. Finally, further research into the potential therapeutic applications of MPAP could lead to the development of novel treatments for a variety of diseases and conditions.
Propiedades
IUPAC Name |
3-[methyl(pyridin-3-ylmethyl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(6-4-10(13)14)8-9-3-2-5-11-7-9;;/h2-3,5,7H,4,6,8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJHVVVCGHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1389522.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1389527.png)


